

spectroscopic differences between 4-Methylcyclohexanecarboxylic acid isomers

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Compound of Interest

Compound Name: 4-Methylcyclohexanecarboxylic acid

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A comprehensive spectroscopic comparison of the cis and trans isomers of **4-methylcyclohexanecarboxylic acid** is crucial for researchers in drug development and organic synthesis, where stereochemistry plays a pivotal role in molecular properties and biological activity. This guide provides a detailed analysis of the key spectroscopic differences between these two isomers, supported by established principles of NMR, IR, and Mass Spectrometry.

The distinct spatial arrangement of the methyl and carboxylic acid groups on the cyclohexane ring in the cis and trans isomers leads to discernible variations in their spectroscopic signatures. In the cis isomer, both substituents are on the same side of the ring plane, while in the trans isomer, they are on opposite sides.^[1] This fundamental structural difference influences the chemical environment of the constituent atoms and their corresponding spectroscopic outputs.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for the cis and trans isomers of **4-methylcyclohexanecarboxylic acid**.

¹H NMR Spectroscopy Data

The ¹H NMR spectra of the two isomers are expected to differ primarily in the chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the proton at C1

(methine proton adjacent to the carboxylic acid) and the protons at C4 (methine proton adjacent to the methyl group). The acidic proton of the carboxylic acid typically appears as a broad singlet between 10-13 ppm.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Proton	Cis-4-Methylcyclohexanecarboxylic Acid (Expected)	Trans-4-Methylcyclohexanecarboxylic Acid (Expected)
-COOH	δ 10-13 ppm (broad singlet)	δ 10-13 ppm (broad singlet)
H1 (CH-COOH)	Broader multiplet, differing chemical shift due to axial/equatorial orientation	Sharper multiplet, differing chemical shift due to axial/equatorial orientation
Cyclohexane Ring Protons	Complex multiplets in the δ 1.0-2.5 ppm range	Complex multiplets in the δ 1.0-2.5 ppm range
-CH ₃	Doublet, $\sim\delta$ 0.9 ppm	Doublet, $\sim\delta$ 0.9 ppm

Note: Precise chemical shifts and coupling constants can vary based on the solvent and concentration.

¹³C NMR Spectroscopy Data

In the ¹³C NMR spectra, the chemical shifts of the carbon atoms in the cyclohexane ring are influenced by the stereochemistry of the substituents. The most significant differences are expected for the C1, C4, and the methyl carbons. The carboxyl carbon typically appears in the range of 165-185 ppm.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Carbon	Cis-4-Methylcyclohexanecarboxylic Acid (Expected)	Trans-4-Methylcyclohexanecarboxylic Acid (Expected)
-COOH	~ δ 180-185 ppm	~ δ 180-185 ppm
C1 (CH-COOH)	~ δ 40-45 ppm	~ δ 40-45 ppm (slight difference from cis)
C2, C6	~ δ 30-35 ppm	~ δ 30-35 ppm (slight difference from cis)
C3, C5	~ δ 25-30 ppm	~ δ 25-30 ppm (slight difference from cis)
C4 (CH-CH ₃)	~ δ 30-35 ppm	~ δ 30-35 ppm (slight difference from cis)
-CH ₃	~ δ 20-25 ppm	~ δ 20-25 ppm (slight difference from cis)

Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

IR Spectroscopy Data

The infrared spectra of both isomers will show the characteristic absorptions of a carboxylic acid. The key absorptions include a very broad O-H stretch and a strong C=O stretch.[5] Minor differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different overall molecular symmetry.

Vibrational Mode	Cis-4-Methylcyclohexanecarboxylic Acid (Expected Frequency)	Trans-4-Methylcyclohexanecarboxylic Acid (Expected Frequency)
O-H stretch (carboxylic acid dimer)	2500-3300 cm^{-1} (very broad)	2500-3300 cm^{-1} (very broad)
C-H stretch (alkane)	2850-2960 cm^{-1}	2850-2960 cm^{-1}
C=O stretch (carboxylic acid dimer)	$\sim 1710 \text{ cm}^{-1}$	$\sim 1710 \text{ cm}^{-1}$
C-O stretch	1210-1320 cm^{-1}	1210-1320 cm^{-1}
O-H bend	920-950 cm^{-1}	920-950 cm^{-1}

Mass Spectrometry Data

The electron ionization mass spectra of both isomers are expected to be very similar, as they are structural isomers with the same molecular weight (142.20 g/mol).^{[1][7]} The molecular ion peak (M^+) at m/z 142 should be observed. Common fragmentation patterns for cyclic carboxylic acids include the loss of the carboxylic acid group and fragmentation of the cyclohexane ring.

Ion	Cis-4-Methylcyclohexanecarboxylic Acid (Expected m/z)	Trans-4-Methylcyclohexanecarboxylic Acid (Expected m/z)
$[M]^+$	142	142
$[M - OH]^+$	125	125
$[M - COOH]^+$	97	97
Ring Fragmentation	Various peaks corresponding to the fragmentation of the cyclohexane ring	Various peaks corresponding to the fragmentation of the cyclohexane ring

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of the **4-methylcyclohexanecarboxylic acid** isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
- **Instrumentation:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **^1H NMR Acquisition:**
 - Set the spectral width to cover the range of -2 to 15 ppm.
 - Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - Apply a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:**
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation (ATR):**

- For solid samples, place a small amount of the powdered sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[8]
- For liquid samples (if the compound is melted or in solution), apply a thin film over the ATR crystal.
- Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Acquire the sample spectrum by pressing the sample firmly against the crystal using the pressure clamp.
- Acquisition Parameters:
 - Scan the mid-IR range ($4000\text{--}400\text{ cm}^{-1}$).
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
 - Set the resolution to 4 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and compare their positions and shapes to known correlation charts.

Gas Chromatography-Mass Spectrometry (GC-MS)

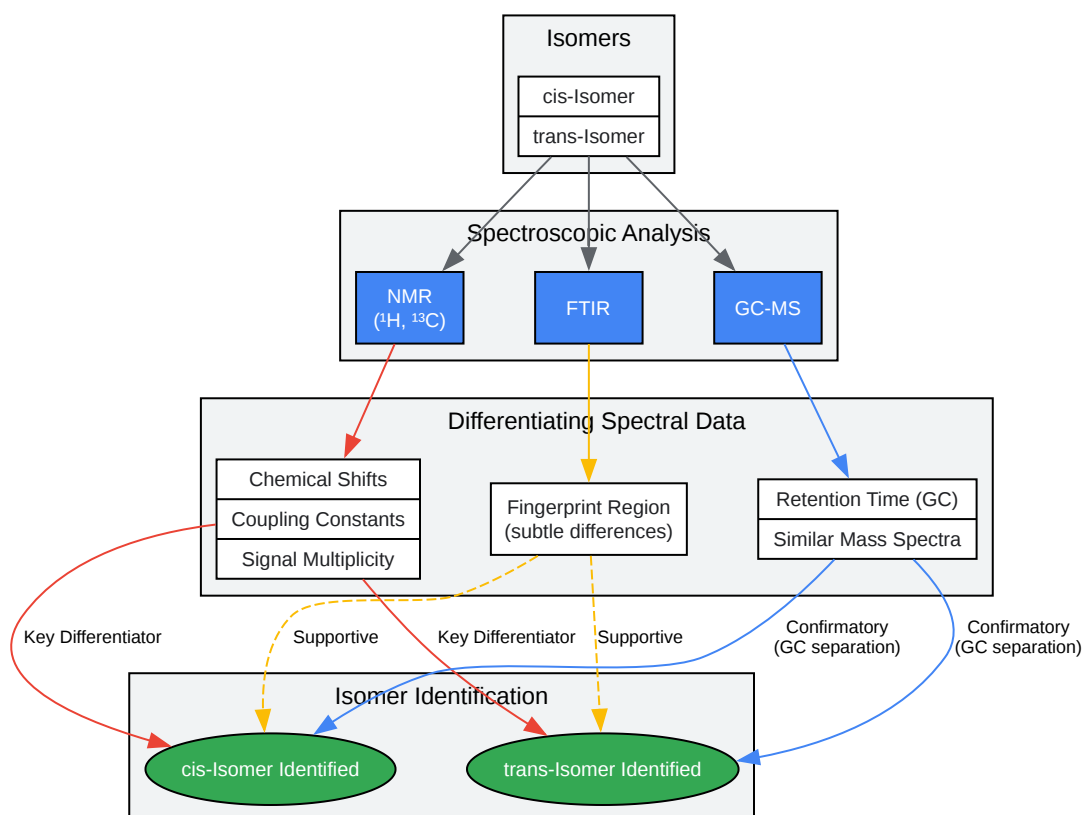
- Derivatization: To increase volatility, the carboxylic acid group must be derivatized. A common method is silylation.
 - Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent (e.g., pyridine).
 - Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9]
 - Heat the mixture (e.g., at $60\text{--}70^{\circ}\text{C}$ for 30 minutes) to complete the derivatization.[9]
- GC Conditions:

- Injector: Use a split/splitless injector, typically in split mode, at a temperature of around 250°C.
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
- Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature of around 280°C.[10]
- Carrier Gas: Use helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Use Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Scan a mass range of m/z 40-500.
 - Ion Source and Transfer Line Temperatures: Maintain at approximately 230°C and 280°C, respectively.[10]
- Data Analysis: Identify the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak and compare it to a mass spectral library (e.g., NIST) for confirmation.

Visualization of Spectroscopic Differentiation

The following diagram illustrates the logical workflow for differentiating the cis and trans isomers of **4-methylcyclohexanecarboxylic acid** based on their spectroscopic outputs.

Spectroscopic Differentiation of 4-Methylcyclohexanecarboxylic Acid Isomers



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Caption: Workflow for differentiating isomers via spectroscopy.

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